5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid
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Overview
Description
5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, also known as TFPAC, is a synthetic compound. It has a molecular weight of 265.36 and a molecular formula of C15H23NO3 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H23NO3 . It belongs to the class of heterocyclic organic compounds known as furans.Scientific Research Applications
Chemical Synthesis and Derivatives
- Biomass-derived Derivatives: Acid chloride derivatives of furan carboxylic acids can be produced from precursor aldehydes with tert-butyl hypochlorite, which is used for the production of biofuels and polymers (Dutta, Wu, & Mascal, 2015).
- Modification for Specific Chemical Structures: Reduction of derivatives of 5-tert-butylfuran-3-carboxylic acid leads to various products with different reactivity and shielding properties, important for chemical synthesis (Pevzner, 2002).
Organic Ligands and Metal Complexes
- Ligand Synthesis and Metal Complexes: Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate reacts with salicylic acid to form a compound that creates metal complexes with different geometries. These complexes have potential applications in the field of chemistry and materials science (Patel, 2020).
Spectroscopic Properties
- Spectroscopic Analysis: The spectroscopic properties of related furan ring compounds, involving piperidin-1-ylmethyl groups, have been studied using various techniques. These studies are essential for understanding the molecular structure and reactivity of such compounds (Devi, Bishnoi, & Fatma, 2020).
Synthesis and Molecular Structure
- Synthetic Processes and Molecular Structure: There are various methods and processes developed for the synthesis of compounds containing the furan ring and piperidine structures. These methods are crucial for the production of complex organic compounds in pharmaceuticals and material science (Moriguchi et al., 2014).
Catalytic and Synthetic Applications
- Enzyme-Catalyzed Synthesis: Furan carboxylic acids, derived from compounds like 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, are synthesized using enzyme-catalyzed processes. This method is significant for producing biobased building blocks in the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).
Safety and Hazards
The safety and hazards associated with 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid are not explicitly mentioned in the search results. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound. For detailed safety information, refer to the compound’s MSDS .
properties
IUPAC Name |
5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16/h9H,4-8,10H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNVDRXNGMBFSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349571 |
Source
|
Record name | 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
435342-03-3 |
Source
|
Record name | 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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